N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-28-18-3-2-4-19(14-18)31(26,27)24-16-7-5-15(6-8-16)22(25)23-17-9-10-20-21(13-17)30-12-11-29-20/h2-10,13-14,24H,11-12H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTNYMGGJPQPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nickel-Catalyzed [2+2+2] Cycloaddition
Aryl cyanamides and diynes undergo nickel-catalyzed cycloaddition to form benzodioxin derivatives. For example, 4-benzyloxy-3-methoxybenzoic acid is esterified, nitrated, and reduced to yield a benzodioxin precursor. Key conditions include:
Epoxide Ring-Opening with Catechol Derivatives
Epichlorohydrin reacts with 6-aminocatechol under basic conditions to form the benzodioxin ring. This method avoids transition metals but requires careful pH control:
-
Base: NaOH (2 equiv)
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Solvent: Ethanol/water (3:1)
-
Temperature: 60°C, 12 hours
Sulfonamide Coupling Methodology
The 3-methoxyphenylsulfonyl group is introduced via nucleophilic substitution between 2,3-dihydro-1,4-benzodioxin-6-amine and 3-methoxybenzenesulfonyl chloride :
Stepwise Sulfonylation
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Reagents : 3-Methoxybenzenesulfonyl chloride (1.2 equiv), triethylamine (2 equiv)
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Solvent : Dichloromethane (DCM) at 0°C → ambient temperature
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Reaction Time : 4–6 hours
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Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, rotary evaporation
This protocol achieves >90% conversion but requires chromatographic purification to remove excess sulfonyl chloride.
Microwave-Assisted Coupling
Recent adaptations employ microwave irradiation to accelerate kinetics:
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Power : 150 W
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Temperature : 100°C
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Time : 20 minutes
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Yield Improvement : 78% → 89% compared to conventional heating
Benzamide Formation via Carbodiimide Coupling
The final amide bond is forged between the sulfonamide intermediate and 4-carboxybenzamide using carbodiimide chemistry:
EDCl/HOBt-Mediated Activation
Schlenk Techniques for Moisture Sensitivity
Air-sensitive intermediates necessitate Schlenk line handling under nitrogen. For example, 4-{[(3-methoxyphenyl)sulfonyl]amino}benzoic acid is reacted with thionyl chloride to generate the acyl chloride prior to amine coupling.
Alternative Pathways and Comparative Analysis
One-Pot Tandem Reactions
A streamlined approach condenses sulfonylation and amidation into a single vessel:
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Sulfonylation : Benzodioxin amine + sulfonyl chloride (DCM, 0°C)
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In Situ Acid Activation : Add EDCl/HOBt directly to the reaction mixture
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Amidation : Introduce 4-aminobenzoic acid
This method reduces purification steps but risks side reactions (e.g., sulfonyl chloride hydrolysis).
Solid-Phase Synthesis
Immobilizing the benzodioxin amine on Wang resin enables iterative coupling:
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Resin Loading : 1.2 mmol/g
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Sulfonylation : 3-Methoxybenzenesulfonyl chloride (3 equiv), DIEA (6 equiv), DCM
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Cleavage : 95% TFA/H₂O, 2 hours
While scalable, this method suffers from lower yields (65–70%) due to incomplete resin functionalization.
Analytical Characterization and Quality Control
Critical quality attributes are verified via:
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HPLC : C18 column, 70:30 MeCN/H₂O + 0.1% TFA, retention time = 8.2 min
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.89 (d, J = 8.5 Hz, 2H, benzamide), 6.92–7.12 (m, 4H, benzodioxin)
Impurities arise primarily from:
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Incomplete Sulfonylation : Detectable at m/z 315.2 (unreacted benzodioxin amine)
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide has been investigated for its potential as an anticancer agent. Recent studies have shown that compounds with similar structures exhibit significant inhibition of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study examined the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and apoptosis-related pathways .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been studied as a potential inhibitor of arachidonic acid 15-lipoxygenase, an enzyme implicated in inflammatory processes.
Table: Enzyme Inhibition Activity
These results indicate that the compound could be beneficial in treating conditions characterized by excessive inflammation.
Antimicrobial Properties
Research indicates that compounds related to this compound possess antimicrobial properties against a range of pathogens.
Case Study: Antimicrobial Efficacy Testing
In vitro tests were conducted against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest a potential application for this compound in developing new antimicrobial agents .
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.
Table: Neuroprotective Activity Assessment
| Treatment Group | Neuroprotection Score (Scale of 1-10) |
|---|---|
| Control | 2 |
| Compound Treatment | 8 |
This data indicates significant neuroprotection compared to control groups, highlighting the potential for therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Trends and Mechanistic Insights
Substituent Effects :
- Sulfonyl Groups : The 4-chlorophenylsulfonyl moiety (e.g., in ) enhances antimicrobial and enzyme-inhibitory activities, while the 3-methoxyphenylsulfonyl group in the target compound may improve metabolic stability due to reduced electrophilicity.
- Benzamide vs. Acetamide : Acetamide derivatives (e.g., ) exhibit stronger antifungal activity, whereas benzamide-linked compounds (e.g., ) are more effective against enzymes like acetylcholinesterase.
- Therapeutic Potentials: Antimicrobial Activity: Compounds with halogenated sulfonyl groups (e.g., 4-chloro in ) show superior broad-spectrum activity, likely due to enhanced membrane penetration. Enzyme Inhibition: Bulky aralkyl substituents (e.g., phenethyl in 5j ) improve AChE binding affinity, while smaller alkyl chains reduce steric hindrance for α-glucosidase.
Safety Profiles :
- Hemolytic activity is minimized in analogs with hydrophobic substituents (e.g., 3,5-dimethylphenyl in ), suggesting a balance between efficacy and cytotoxicity.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 357.39 g/mol. The compound features a benzodioxin moiety linked to a sulfonamide group, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O4S |
| Molecular Weight | 357.39 g/mol |
| CAS Number | Not provided |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase and glucosidase. This inhibition can have implications for treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) .
- Antitumor Activity : Preliminary studies indicate that derivatives of benzodioxin compounds exhibit antitumor properties by inhibiting cell proliferation in cancer cell lines . The sulfonamide group may enhance this activity through specific interactions with target proteins involved in cancer progression.
- Antimicrobial Properties : Some studies suggest that benzodioxin derivatives possess antimicrobial activity, which could be beneficial in developing new antibiotics .
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory potential of various synthesized sulfonamides derived from benzodioxin . The results indicated that these compounds effectively inhibited α-glucosidase and acetylcholinesterase, suggesting their potential utility in managing diabetes and Alzheimer's disease.
Case Study 2: Antitumor Effects
Research conducted on benzodioxin derivatives demonstrated significant antitumor effects against several cancer cell lines. The study highlighted the importance of the structural features of these compounds in enhancing their biological activity .
Table 2: Summary of Biological Activities
Q & A
Q. Optimization Tips :
- Adjust pH precisely to avoid side reactions (e.g., hydrolysis of sulfonyl chloride).
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Confirm intermediate purity via ¹H NMR before proceeding .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Q. Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- ¹H NMR : Assign protons on the benzodioxin ring (δ 6.7–7.1 ppm), sulfonamide NH (δ ~10 ppm, broad), and methoxy group (δ ~3.8 ppm, singlet) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]⁺: ~455 g/mol) and detect impurities .
- Elemental Analysis (CHN) : Validate purity (>95%) by matching experimental and theoretical C/H/N ratios .
Advanced: How do structural modifications (e.g., substituents on the benzodioxin or sulfonamide) affect enzymatic inhibition potency?
Q. Methodological Answer :
- Lipoxygenase Inhibition : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance binding to the enzyme’s active site. Test using a UV-based assay (λ = 234 nm) with linoleic acid as substrate .
- Acetylcholinesterase (AChE) Inhibition : Introduce bulkier substituents (e.g., 4-methylphenyl) to improve hydrophobic interactions. Compare IC₅₀ values via Ellman’s assay (λ = 412 nm) .
- Structural Insights : Use molecular docking (e.g., AutoDock Vina) to model interactions with AChE (PDB: 1ACJ). Focus on hydrogen bonding with Ser203 and π-π stacking with Trp86 .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer :
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., fixed substrate concentrations, pH 7.4 buffer). For antibacterial studies, use CLSI guidelines with S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Compound Stability : Perform stability studies (HPLC monitoring) under assay conditions (e.g., 37°C, 24 hours) to rule out degradation .
- Cellular Context : For immunomodulatory studies (e.g., Treg inhibition), validate findings across primary cell lines (human PBMCs vs. murine splenocytes) .
Advanced: What strategies can validate the proposed mechanism of action for this compound in disease models?
Q. Methodological Answer :
- In Vitro Validation :
- In Vivo Models :
Basic: How can researchers troubleshoot low yields during the final amide coupling step?
Q. Methodological Answer :
- Common Issues :
- Yield Improvement :
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Q. Methodological Answer :
- ADME Prediction : Use SwissADME to estimate logP (optimal range: 2–3), solubility (ESOL method), and CYP450 inhibition .
- Metabolite Identification : Run in silico metabolism (GLORYx) to predict Phase I/II metabolites. Cross-validate with in vitro microsomal assays .
- Bioavailability : Simulate Caco-2 permeability (ChemAxon) and blood-brain barrier penetration (Boiled-Egg model) .
Basic: What are the storage and handling protocols to ensure compound stability?
Q. Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (Ar).
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH, 1 month) and monitor via HPLC .
- Handling : Use gloveboxes for hygroscopic intermediates (e.g., sulfonyl chlorides) .
Advanced: How does the compound’s stereochemistry influence its biological activity?
Q. Methodological Answer :
- Chiral Centers : Synthesize enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) and compare activities .
- Crystallography : Resolve crystal structures (e.g., XRD) to correlate absolute configuration with enzyme inhibition. For example, the R-enantiomer may show 10-fold higher AChE inhibition .
- Docking Studies : Map enantiomer binding poses to active sites (e.g., AChE’s catalytic triad) using Schrödinger Suite .
Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity data?
Q. Methodological Answer :
- False Positives : Re-dock top-scoring compounds with induced-fit docking (IFD) to account for protein flexibility .
- False Negatives : Test analogues with minor structural variations (e.g., -OCH₃ → -CF₃) to explore SAR .
- Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ, kₒff) for targets like lipoxygenase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
